
Pinacol esterpyridine-2-boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pinacol esterpyridine-2-boronic acid is a boronic ester derivative that plays a significant role in organic synthesis. Boronic esters, including pinacol esters, are highly valuable building blocks in the field of organic chemistry due to their stability and versatility in various chemical reactions . The compound is particularly useful in Suzuki–Miyaura coupling reactions, which are widely applied in the formation of carbon-carbon bonds .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of pinacol esterpyridine-2-boronic acid typically involves the reaction of pyridine-2-boronic acid with pinacol in the presence of a dehydrating agent. The reaction conditions often include the use of an organic solvent such as tetrahydrofuran (THF) and a catalyst like palladium . The process can be summarized as follows:
Reaction of Pyridine-2-boronic Acid with Pinacol: Pyridine-2-boronic acid is reacted with pinacol in the presence of a dehydrating agent to form the boronic ester.
Catalysis: Palladium catalysts are commonly used to facilitate the reaction.
Solvent: THF is often used as the solvent to dissolve the reactants and facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions
Pinacol esterpyridine-2-boronic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids.
Reduction: Reduction reactions can convert the boronic ester back to the corresponding boronic acid.
Substitution: The boronic ester can participate in substitution reactions, particularly in Suzuki–Miyaura coupling reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used in Suzuki–Miyaura coupling reactions.
Major Products Formed
Oxidation: Boronic acids.
Reduction: Boronic acids.
Substitution: Various substituted aromatic compounds, depending on the reactants used in the Suzuki–Miyaura coupling.
Wissenschaftliche Forschungsanwendungen
Pinacol esterpyridine-2-boronic acid has numerous applications in scientific research:
Wirkmechanismus
The mechanism of action of pinacol esterpyridine-2-boronic acid involves its ability to participate in various chemical reactions. In Suzuki–Miyaura coupling reactions, the compound undergoes transmetalation with palladium, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved include the interaction with palladium catalysts and the formation of intermediate complexes during the reaction .
Vergleich Mit ähnlichen Verbindungen
Pinacol esterpyridine-2-boronic acid can be compared with other boronic esters and boronic acids:
Pinacol Boronic Esters: These esters are similar in structure but may have different substituents on the boron atom.
MIDA Boronates: These compounds are more stable and can be easily purified by column chromatography.
Organotrifluoroborates: These compounds are also used in Suzuki–Miyaura coupling reactions and can be purified by recrystallization.
Similar Compounds
- Pinacol Boronic Esters
- MIDA Boronates
- Organotrifluoroborates
Eigenschaften
Molekularformel |
C11H18BNO3 |
|---|---|
Molekulargewicht |
223.08 g/mol |
IUPAC-Name |
(3-hydroxy-2,3-dimethylbutan-2-yl)oxy-pyridin-2-ylborinic acid |
InChI |
InChI=1S/C11H18BNO3/c1-10(2,14)11(3,4)16-12(15)9-7-5-6-8-13-9/h5-8,14-15H,1-4H3 |
InChI-Schlüssel |
MANDYJVRHWXQNE-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC=CC=N1)(O)OC(C)(C)C(C)(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[Phenyl(triphenylsilyl)methylidene]hydrazine](/img/structure/B13818264.png)
![sodium;[(4aR,6R,7R,7aR)-6-(6-aminopurin-9-yl)-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-yl] 2-aminobenzoate](/img/structure/B13818272.png)
![L-Asparagine,N-[2-(acetylamino)-2-Deoxy-b-d-glucopyranosyl]-](/img/structure/B13818274.png)
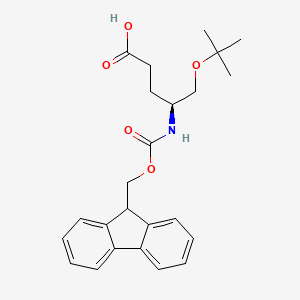
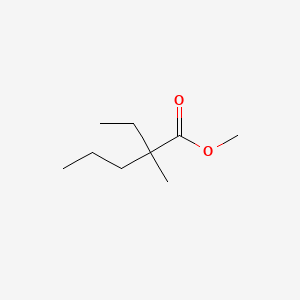
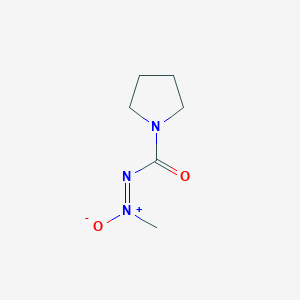
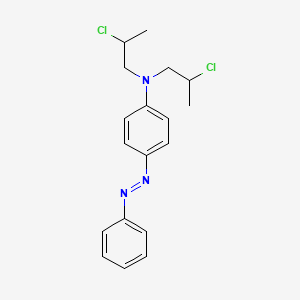


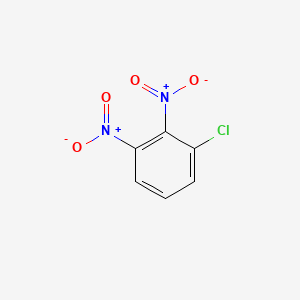

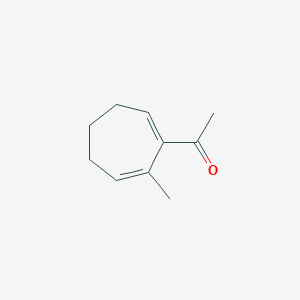
![1,4-Dihydro-4-[3-[[[[3-[4-(3-methoxyphenyl)-1-piperidinyl]propyl]amino]carbonyl]amino]phenyl]-2,6-dimethyl-3,5-dimethyl ester-3,5-pyridinedicarboxylic acid](/img/structure/B13818346.png)
